Methionine-d4
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Overview
Description
Methionine-d4 is a deuterated form of methionine, an essential amino acid. The deuterium atoms replace the hydrogen atoms in the methyl group of methionine, resulting in a compound with the molecular formula C5H7D4NO2S. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methionine-d4 typically involves the incorporation of deuterium into the methionine molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar catalytic exchange methods. The process is optimized for high yield and purity, often involving multiple steps of purification to remove any non-deuterated impurities. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methionine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to methionine sulfoxide-d4 and further to methionine sulfone-d4.
Reduction: Reduction reactions can convert methionine sulfoxide-d4 back to this compound.
Substitution: this compound can participate in substitution reactions, where the amino group or the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions to achieve substitution reactions.
Major Products:
Oxidation: Methionine sulfoxide-d4, Methionine sulfone-d4
Reduction: this compound
Substitution: Derivatives of this compound with different functional groups
Scientific Research Applications
Methionine-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of methionine metabolism.
Biology: Employed in protein synthesis studies to investigate the incorporation of methionine into proteins.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of methionine in the body.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of Methionine-d4 is similar to that of methionine. It serves as a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous methylation reactions. This compound is incorporated into proteins during translation and participates in various metabolic pathways, including the transmethylation and transsulfuration pathways. The deuterium atoms do not significantly alter the biochemical properties of methionine, allowing this compound to function similarly to its non-deuterated counterpart.
Comparison with Similar Compounds
Methionine-d4 can be compared with other deuterated amino acids and methionine analogs:
Selenomethionine: A selenium-containing analog of methionine, used in studies of selenium metabolism and its role in health.
Methionine sulfoximine: An analog that inhibits glutamine synthetase and is used in studies of nitrogen metabolism.
Methionine hydroxy analog: Used as a dietary supplement in animal feed to provide methionine in a more bioavailable form.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in metabolic studies and analytical techniques. The presence of deuterium allows for precise tracking and quantification of methionine in various biological systems, providing insights into its metabolic pathways and functions.
Properties
Molecular Formula |
C5H11NO2S |
---|---|
Molecular Weight |
153.24 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i2D2,3D2 |
InChI Key |
FFEARJCKVFRZRR-LZGMMHEISA-N |
Isomeric SMILES |
[2H]C([2H])([C@H](C(=O)O)N)C([2H])([2H])SC |
Canonical SMILES |
CSCCC(C(=O)O)N |
Origin of Product |
United States |
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